molecular formula C13H12BrNO B7871471 5-Bromo-2-(4-ethylphenoxy)pyridine

5-Bromo-2-(4-ethylphenoxy)pyridine

Cat. No.: B7871471
M. Wt: 278.14 g/mol
InChI Key: OTODSOIUJKDTOU-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethylphenoxy)pyridine is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 4-ethylphenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-ethylphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-ethylphenol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-ethylphenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-ethylphenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ethylphenoxy group can influence its binding affinity and specificity. The exact molecular pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-ethylphenoxy)pyridine is unique due to the presence of both the bromine atom and the ethylphenoxy group. This combination of substituents can enhance its reactivity in certain chemical reactions and its binding affinity in biological systems, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-(4-ethylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-3-6-12(7-4-10)16-13-8-5-11(14)9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTODSOIUJKDTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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